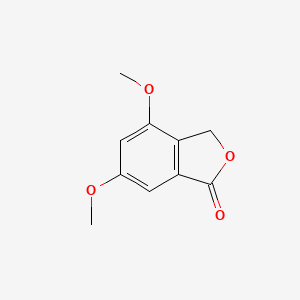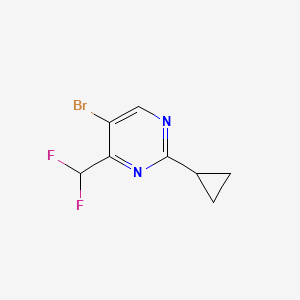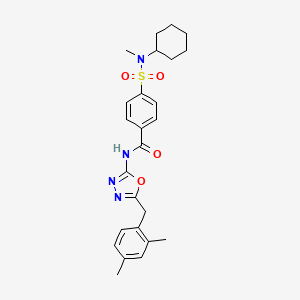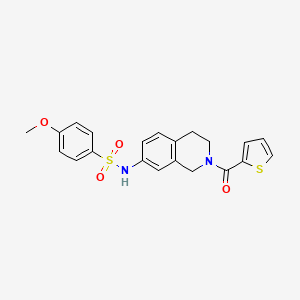
4,6-Dimethoxy-phthalide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethoxy-phthalide is a chemical compound belonging to the phthalide family. Phthalides are a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . These compounds are known for their bioactive properties and are often used in traditional medicine
作用机制
Target of Action
4,6-Dimethoxy-phthalide is a precursor of three resorcinol lipids . These lipids have been described as potential chemotherapeutic agents and are capable of potentiating the effects of cyclophosphamide
Mode of Action
It has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin .
Biochemical Pathways
It is known to be genotoxic, indicating that it may interfere with dna replication and repair processes .
Result of Action
This compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin . These results suggest that it may have potential as a chemotherapeutic agent.
生化分析
Biochemical Properties
4,6-Dimethoxy-phthalide is a bioactive constituent that plays a significant role in biochemical reactions .
Cellular Effects
It has been suggested that it may have genotoxic potential and cell-killing potential . It may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis at dosages of 5, 10, and 20 mg/kg
Metabolic Pathways
It is known that phthalides are biosynthesized via linkage of acetate units forming polyketide intermediates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-phthalide can be achieved through several methods. One common approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol . This method is efficient and yields the desired product in good quantities.
Another method involves the Vilsmeier-Haack formylation of ethyl 3,5-dimethoxybenzoate using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce ethyl 3,5-dimethoxy-2-formylbenzoate, which is then reduced to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
4,6-Dimethoxy-phthalide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert formyl groups to hydroxyl groups.
Substitution: The methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phthalides, depending on the specific reaction conditions and reagents used .
科学研究应用
4,6-Dimethoxy-phthalide has several scientific research applications:
相似化合物的比较
4,6-Dimethoxy-phthalide can be compared with other similar compounds, such as:
5,7-Dimethoxyphthalide: Isolated from Helichrysum italicum and known for its biological properties.
Cryphonectric acid: An optically active metabolite of Cryphonectria parasitica with antioxidant properties.
Epicoccone: An antioxidant phthalide isolated from the fungus Epicoccum sp.
These compounds share similar structural features and biological activities but differ in their specific applications and sources.
属性
IUPAC Name |
4,6-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPMLTZXTKBVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC2=O)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2784574.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2784575.png)



![5-[(2,6-dimethylmorpholin-4-yl)(furan-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2784583.png)
![Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2784584.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)
![3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea](/img/structure/B2784590.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)
![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)
